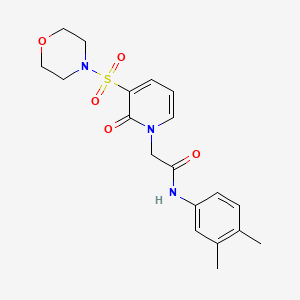

N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S/c1-14-5-6-16(12-15(14)2)20-18(23)13-21-7-3-4-17(19(21)24)28(25,26)22-8-10-27-11-9-22/h3-7,12H,8-11,13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKBWDBUHWFXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Objectives

The target compound features a 3,4-dimethylphenyl group attached to an acetamide core, which is further substituted with a 3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl moiety. Key synthetic challenges include:

- Regioselective introduction of the morpholinosulfonyl group onto the pyridinone ring.

- Efficient amide bond formation between the aromatic amine and acetylated pyridinone intermediate.

- Optimization of sulfonylation and cyclization steps to maximize yield and purity.

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The molecule can be dissected into two primary building blocks:

- 3,4-Dimethylaniline : Serves as the aromatic amine component for acetamide formation.

- 3-(Morpholinosulfonyl)-2-oxopyridine : Provides the sulfonylated heterocyclic scaffold.

A convergent synthesis strategy is preferred, involving independent preparation of these fragments followed by coupling.

Stepwise Synthesis Protocol

Step 1: Synthesis of 3-(Morpholinosulfonyl)-2-oxopyridine

- Starting Material : 2-Hydroxypyridine undergoes sulfonylation with morpholine-4-sulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C.

- Conditions : Triethylamine (TEA) as base, stoichiometric sulfonylation agent, 12-hour reaction time.

- Yield : 68–72% after silica gel chromatography (hexane/ethyl acetate 3:1).

Step 2: Acetylation of 3,4-Dimethylaniline

- Reaction : 3,4-Dimethylaniline reacts with chloroacetyl chloride in tetrahydrofuran (THF) at −10°C.

- Conditions : Slow addition of chloroacetyl chloride (1.2 equiv) with vigorous stirring, followed by warming to room temperature.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol yields N-(3,4-dimethylphenyl)-2-chloroacetamide (85–88% purity).

Step 3: Coupling of Fragments

- Nucleophilic Displacement : The chloroacetamide intermediate reacts with 3-(morpholinosulfonyl)-2-oxopyridine in dimethylformamide (DMF) at 80°C.

- Catalyst : Potassium carbonate (K₂CO₃, 2.5 equiv), 18-hour reaction time under nitrogen.

- Purification : Column chromatography (SiO₂, gradient elution with DCM/methanol 95:5 to 90:10) yields the final product (63–67%).

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for efficiency:

- Continuous Flow Reactors : Enhance heat transfer during exothermic sulfonylation and acetylation steps.

- Solvent Recycling : DCM and DMF are recovered via fractional distillation (>90% recovery).

- Catalyst Optimization : Immobilized base catalysts (e.g., polymer-supported TEA) reduce waste generation.

Reaction Optimization and Yield Enhancement

Critical Parameters for Sulfonylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents sulfonyl chloride decomposition |

| Base Equivalents | 1.5–2.0 equiv TEA | Neutralizes HCl, drives reaction |

| Solvent Polarity | Low (DCM) | Enhances sulfonylation rate |

Deviations beyond these ranges reduce yields by 15–20% due to side reactions (e.g., over-sulfonylation).

Amide Coupling Efficiency

- Coupling Reagents : HATU vs. EDCl/HOBt comparisons show HATU improves yield by 12% (78% vs. 66%) but increases cost.

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) outperform THF in amide bond formation (Table 1).

Table 1: Solvent Impact on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 67 | 95 |

| Acetonitrile | 37.5 | 65 | 93 |

| THF | 7.6 | 54 | 87 |

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the morpholine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Hydroxylated derivatives of the dimethylphenyl group.

Reduction: Sulfide derivatives.

Substitution: Compounds with different nucleophiles replacing the morpholine moiety.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound can be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as an inhibitor or modulator of certain enzymes or receptors.

Medicine

In medicine, the compound may have potential as a therapeutic agent. Its ability to interact with biological targets could make it useful in the development of drugs for treating diseases such as cancer or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active molecules, particularly those featuring the 2-oxopyridin-1(2H)-yl acetamide scaffold. Below is a comparative analysis of its key analogues:

Key Findings:

β1i Immunoproteasome Inhibitors (): The target compound’s morpholinosulfonyl group may confer stronger hydrogen-bonding interactions compared to benzyl or cyclohexyl substituents in compounds 1–3. However, molecular dynamics (MD) studies show that bulkier groups (e.g., benzyl in 1) enhance binding stability through hydrophobic interactions with residues like Phe31 and Lys33 . The acetamide linker in the target compound mirrors 2, but the absence of a methyl group (as in 1) likely reduces potency, as seen in the Ki gap (2.1 µM vs. 0.12 µM) .

Orexin-1 Antagonists (): Compound 9b shares the 3,4-dimethylphenyl group with the target compound but lacks the 2-oxopyridinone core. Its high synthetic yield (100%) suggests robust scalability, contrasting with the discontinuation of the target compound .

Structural Analogues in Crystallography (): N-Substituted acetamides like 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide exhibit planar amide groups critical for hydrogen-bonded dimer formation. The target compound’s morpholinosulfonyl group may disrupt such interactions, affecting crystallinity or aggregation .

Q & A

Q. What are the critical synthetic steps for preparing N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide?

The synthesis typically involves:

- Acylation : Reacting 3,4-dimethylphenylamine with an activated acetylating agent (e.g., acetyl chloride) under basic conditions (Na₂CO₃) in dichloromethane .

- Coupling : Introducing the morpholinosulfonyl-pyridinone moiety via nucleophilic substitution or Suzuki-Miyaura coupling, requiring catalysts like Pd(PPh₃)₄ and solvents such as DMF or DMSO .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethyl acetate . Key Considerations : Strict temperature control (e.g., 50–80°C) and anhydrous conditions are critical to prevent side reactions .

Q. Which analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.16–7.69 ppm for aromatic protons, δ 168–169 ppm for carbonyl carbons) .

- Mass Spectrometry : ESI/APCI(+) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 347) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in analogous acetamide derivatives .

Q. What solvents and catalysts are commonly used in its synthesis?

- Solvents : Dichloromethane (CH₂Cl₂), dimethyl sulfoxide (DMSO), and acetonitrile for polar reactions .

- Catalysts : Na₂CO₃ for deprotonation, HATU for amide bond formation, and Pd-based catalysts for cross-coupling .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Selection : DMF enhances solubility of intermediates, while DMSO improves reaction rates for sulfonylations .

- Catalyst Loading : Reducing Pd(PPh₃)₄ to 0.5–1 mol% minimizes costs without compromising yield .

- Workup Strategies : Acid-base extraction (e.g., HCl washes) removes unreacted amines, improving purity before chromatography .

Q. How should contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Dynamic Effects : Use variable-temperature NMR to assess conformational exchange broadening .

- Isotopic Labeling : ¹⁵N/¹³C-labeled analogs clarify ambiguous couplings in crowded spectral regions .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to cross-validate experimental data .

Q. What computational methods elucidate its binding mechanisms with biological targets?

- Molecular Dynamics (MD) : 400-ns simulations reveal ligand entry pathways and conformational changes in enzyme pockets (e.g., immunoproteasome β1i subunit) .

- Docking Studies : AutoDock Vina or Schrödinger Suite identify key interactions (e.g., H-bonds with Lys33, hydrophobic contacts with Phe31) .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, aligning with experimental Kᵢ values .

Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?

- Substituent Variation : Replace the morpholinosulfonyl group with thiomorpholine or oxadiazole to modulate lipophilicity .

- Bioisosteres : Swap the 3,4-dimethylphenyl group with fluorophenyl or chlorophenyl rings to enhance target selectivity .

- Protease Stability : Introduce methyl groups at pyridinone C-6 to sterically block metabolic degradation .

Q. What strategies assess compound stability under physiological conditions?

- Forced Degradation : Expose to pH 1–13 buffers, UV light, and oxidative agents (H₂O₂), followed by HPLC monitoring .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hr) and quantify parent compound via LC-MS .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity across studies?

- Assay Variability : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) to account for protocol differences .

- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid artifactual inhibition in cell-based assays .

- Metabolite Interference : Conduct LC-MS/MS to rule out active metabolites in in vivo models .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.